![molecular formula C18H24N6O2 B152229 4,4'-(1,4-Butanediylbis(oxy))bis(3-aminobenzenecarboximidamide) CAS No. 125901-99-7](/img/structure/B152229.png)
4,4'-(1,4-Butanediylbis(oxy))bis(3-aminobenzenecarboximidamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4'-(1,4-Butanediylbis(oxy))bis(3-aminobenzenecarboximidamide), commonly known as BACIM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of BACIM is not fully understood. However, studies have shown that BACIM can inhibit the growth of microorganisms by disrupting their cell membranes. BACIM has also been shown to inhibit the activity of enzymes involved in cancer cell growth and to protect against oxidative stress in neurons.
Biochemical and Physiological Effects:
BACIM has been shown to have a low toxicity profile in animal studies. However, more research is needed to determine the exact biochemical and physiological effects of BACIM in humans.
Vorteile Und Einschränkungen Für Laborexperimente
BACIM has several advantages for lab experiments, including its low toxicity profile and potential applications in various fields. However, the synthesis of BACIM can be challenging, and more research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on BACIM. In medicine, further studies are needed to determine the potential of BACIM as a treatment for various diseases, including cancer and neurodegenerative diseases. In agriculture, research is needed to determine the optimal conditions for the use of BACIM as a plant growth enhancer. In material science, research is needed to explore the potential of BACIM as a building block for the synthesis of new materials.
In conclusion, BACIM is a chemical compound that has potential applications in various fields, including medicine, agriculture, and material science. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
BACIM can be synthesized by reacting 4,4'-oxybis(benzenecarboximidamide) with 1,4-butanediamine in the presence of a catalyst. The reaction yields BACIM as a white crystalline solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
BACIM has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, BACIM has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. BACIM has also been studied for its potential to inhibit cancer cell growth and as a treatment for neurodegenerative diseases. In agriculture, BACIM has been studied for its ability to enhance plant growth and resistance to stress. In material science, BACIM has been studied for its potential use as a building block for the synthesis of new materials.
Eigenschaften
CAS-Nummer |
125901-99-7 |
---|---|
Molekularformel |
C18H24N6O2 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
3-amino-4-[4-(2-amino-4-carbamimidoylphenoxy)butoxy]benzenecarboximidamide |
InChI |
InChI=1S/C18H24N6O2/c19-13-9-11(17(21)22)3-5-15(13)25-7-1-2-8-26-16-6-4-12(18(23)24)10-14(16)20/h3-6,9-10H,1-2,7-8,19-20H2,(H3,21,22)(H3,23,24) |
InChI-Schlüssel |
ZXRDCFYYUPITIO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=N)N)N)OCCCCOC2=C(C=C(C=C2)C(=N)N)N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=N)N)N)OCCCCOC2=C(C=C(C=C2)C(=N)N)N |
Andere CAS-Nummern |
125901-99-7 |
Synonyme |
3-amino-4-[4-(2-amino-4-carbamimidoyl-phenoxy)butoxy]benzenecarboximid amide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.